3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline
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Overview
Description
3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of two methoxy groups attached to the benzene ring and a naphthalen-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with naphthalen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The naphthalen-2-ylmethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Lacks the naphthalen-2-ylmethyl group, making it less lipophilic.
Naphthalen-2-ylmethylamine: Lacks the methoxy groups, reducing its potential for hydrogen bonding.
3,4,5-Trimethoxyaniline: Contains an additional methoxy group, which may alter its reactivity and interactions.
Uniqueness
3,4-Dimethoxy-N-(naphthalen-2-ylmethyl)aniline is unique due to the combination of methoxy groups and the naphthalen-2-ylmethyl group, which confer distinct chemical and physical properties. This combination enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
3,4-dimethoxy-N-(naphthalen-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-10-9-17(12-19(18)22-2)20-13-14-7-8-15-5-3-4-6-16(15)11-14/h3-12,20H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGFEFUHYZKREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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